High-Yield, Scalable Synthesis of 4-Methylenepiperidine Hydrochloride Outperforms Older Methods
A modern, robust process for synthesizing 4-methylenepiperidine hydrochloride achieves a total yield of 83.5% with a purity of 99.9% [1]. Another recent protocol reports an overall yield of 99.1% at 99.7% purity, avoiding costly organolithium reagents and chromatography [2]. This contrasts with earlier methods, such as those using Wittig reagents or starting from 4-bromoquinuclidine, which were noted for their difficulty in scaling up and higher cost due to expensive or less accessible starting materials [3].
| Evidence Dimension | Synthesis Yield and Purity |
|---|---|
| Target Compound Data | Yield: 83.5% to 99.1%; Purity: 99.7% to 99.9% (4-methylenepiperidine hydrochloride) |
| Comparator Or Baseline | Earlier methods (Wittig, 4-bromoquinuclidine routes) - No quantitative yield provided in comparator source, but explicitly described as difficult to scale and cost-inefficient. |
| Quantified Difference | Modern routes achieve near-quantitative yields (>83%) and exceptional purity (>99.7%) on a large scale, a marked improvement over non-scalable, lower-yielding legacy methods. |
| Conditions | Large-scale industrial synthesis of 4-methylenepiperidine hydrochloride. |
Why This Matters
Procurement of 4-methylenepiperidine from vendors utilizing these modern, high-yield routes ensures a reliable, cost-effective supply of high-purity material, minimizing downstream purification and validation costs.
- [1] Zhu, F., Aisa, H. A., Zhang, J., Hu, T., Sun, C., He, Y., Xie, Y., & Shen, J. (2018). Development of a Robust Process for the Preparation of High-Quality 4-Methylenepiperidine Hydrochloride. Organic Process Research & Development, 22(1), 91-96. View Source
- [2] Chen, A., Li, Z., Li, M., Liu, K., Li, W., & Tan, C. (2019). A Simple and Robust Process for the Synthesis of 4-Methylenepiperidine Hydrochloride, a Key Intermediate for Efinaconazole. Letters in Organic Chemistry, 16(10), 802-806. View Source
- [3] EP 0881215 A1. (1998). Process for the preparation of 4-methylenepiperidines. European Patent Office. View Source
